molecular formula C7H4F2N2 B13672801 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13672801
M. Wt: 154.12 g/mol
InChI Key: QQBOOBDJMYXXLW-UHFFFAOYSA-N
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Description

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyrrolo[2,3-b]pyridine ring system. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a compound of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of a pyridine derivative with a fluorinating agent. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is then reacted with a substituted aldehyde at elevated temperatures to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine enhances its biological activity and stability compared to its non-fluorinated counterparts. This makes it a unique and valuable compound in various fields of research .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4F2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)

InChI Key

QQBOOBDJMYXXLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)F

Origin of Product

United States

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